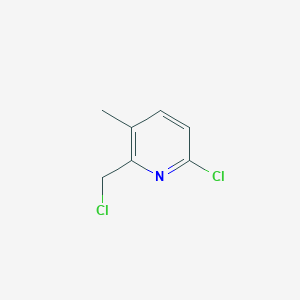

6-Chloro-2-(chloromethyl)-3-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

6-chloro-2-(chloromethyl)-3-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3 |

InChI Key |

WROVXJJSULIOLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)CCl |

Origin of Product |

United States |

Significance of Halogenated Pyridine Frameworks in Organic Synthesis

Halogenated pyridines, or halopyridines, are a class of organic compounds that are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govchemrxiv.orgresearchgate.net The presence of a halogen atom on the pyridine (B92270) ring is crucial; the carbon-halogen bond provides a reactive site that enables a wide array of chemical transformations with precise control over the substitution pattern. nih.gov

Overview of Chloromethylpyridines As Synthetic Intermediates

Chloromethylpyridines are a subclass of halogenated pyridines characterized by a chloromethyl (-CH2Cl) group attached to the pyridine (B92270) ring. This functional group makes them highly valuable as synthetic intermediates. wikipedia.orgguidechem.com The chloromethyl group acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of other functional groups, including amines, alcohols, thiols, and carbon nucleophiles, thereby extending the carbon skeleton or building more complex heterocyclic systems. mdpi.comresearchgate.net

The versatility of chloromethylpyridines has led to their widespread use in the preparation of active ingredients for the pharmaceutical and agrochemical industries. guidechem.comgoogle.com For instance, they are key precursors in the synthesis of certain insecticides and herbicides. smolecule.com The general synthetic route to chloromethylpyridines often involves the chlorination of the corresponding methylpyridine (picoline) or its N-oxide derivative. wikipedia.orgresearchgate.net

Scope and Research Focus on 6 Chloro 2 Chloromethyl 3 Methylpyridine Within Academic Disciplines

Direct Chlorination Strategies

Direct chlorination methods involve the introduction of chlorine atoms onto either the side-chain methyl group or the pyridine ring of a suitable starting material. These approaches are often favored for their atom economy but can sometimes suffer from a lack of selectivity, leading to mixtures of products.

Side-Chain Chlorination via Radical Mechanisms

The introduction of a chlorine atom onto the methyl group at the 2-position of the pyridine ring typically proceeds through a free radical mechanism. This is analogous to the side-chain halogenation of toluene (B28343) and its derivatives. The reaction is initiated by the formation of a chlorine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized pyridyl-methyl radical. This radical subsequently reacts with molecular chlorine to yield the chloromethyl product and a new chlorine radical, propagating the chain reaction.

Various methods can be employed for this transformation:

Radical Initiators : Aliphatic azo-compounds such as 2,2'-azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO) can be used to generate the initial chlorine radicals from chlorine gas. google.com

UV Light : Photochemical activation using ultraviolet light is another common method to initiate the radical chlorination process. google.com

Thermal Conditions : High-temperature, vapor-phase chlorination can also be effective. For instance, the reaction of 2-picoline with chlorine and steam at temperatures between 350-370°C can yield monochloromethyl pyridine. google.com

A significant challenge in the chlorination of methylpyridines is the basicity of the ring nitrogen, which can react with the hydrogen chloride (HCl) byproduct to form a pyridinium (B92312) hydrochloride salt. google.com This salt is often insoluble and less reactive, hindering further chlorination. google.com To circumvent this issue, an acid-binding agent or a basic solution is often added to neutralize the HCl as it is formed. google.comgoogle.com For example, the reaction can be run in the presence of a base to maintain a pH between 0.5 and 3, ensuring the reaction proceeds smoothly. google.com

Stepwise chlorination is possible, but over-chlorination to produce di- and trichloromethyl pyridines is a common side reaction that must be controlled by careful management of reaction conditions, such as temperature and the molar ratio of reactants. google.comgoogle.com

| Starting Material | Chlorinating Agent/Initiator | Conditions | Key Product(s) | Reference |

|---|---|---|---|---|

| 2-chloro-methylpyridine | Cl₂ / Radical Initiator (e.g., AIBN) | Liquid phase, with basic solution to control pH (0.5-3) | 2-chloro-(chloromethyl)pyridine | google.comgoogle.com |

| 2-picoline | Cl₂ / Steam | Vapor phase, 350-370°C | 2-(chloromethyl)pyridine | google.com |

| 2,3-lutidine | Cl₂ | Liquid phase (CCl₄), 60-65°C, in presence of soda | 3-methyl-2-chloromethyl pyridine | google.com |

| 2,3-dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid | Chloroform, reflux, 1h | 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | orientjchem.org |

Electrophilic and Nucleophilic Ring Chlorination Techniques

Introducing a chlorine atom directly onto the pyridine ring is another key strategy. The pyridine ring is electron-deficient compared to benzene, making electrophilic substitution reactions more difficult. However, activating groups on the ring or specific reaction conditions can facilitate this transformation.

For example, 3-methylpyridine (B133936) can be chlorinated to give 2-chloro-5-methylpyridine. agropages.com This demonstrates the direct introduction of a chlorine atom onto the ring. Similarly, the high-temperature, liquid-phase chlorination of 2-trichloromethyl pyridine with UV light can lead to ring chlorination, yielding products such as 3,6-dichloro-2-trichloromethyl pyridine. google.com

The use of a pyridine N-oxide can significantly activate the ring towards electrophilic substitution. Chlorination of 2,3-dimethyl-pyridine-N-oxide by bubbling chlorine gas in dichloromethane (B109758) results in the formation of 4-chloro-2,3-dimethyl-pyridine-N-oxide in 49% yield. orientjchem.org The N-oxide group increases electron density at the 2- and 4-positions, facilitating electrophilic attack. wikipedia.orgscripps.edu

Precursor-Based Synthesis Approaches

These methods involve synthesizing a pyridine derivative that already contains some of the required functional groups and then converting it to the final target molecule in one or more steps.

Synthesis from Pyridine N-Oxides (e.g., 2,3-dimethylpyridine N-oxide derivatives)

The oxidation of the pyridine nitrogen to an N-oxide is a powerful tool in pyridine chemistry. scripps.edu The N-oxide functionality activates the methyl group at the 2-position and the ring itself, allowing for a range of transformations that are not possible with the parent pyridine. wikipedia.orgscripps.edu

A particularly relevant transformation is a variant of the Boekelheide reaction. wikipedia.org When a 2-picoline N-oxide derivative is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), phosphoryl chloride, or triphosgene, it can rearrange to form a 2-chloromethylpyridine. wikipedia.orgwikipedia.org For instance, 2-picoline-N-oxide reacts with phosgene (B1210022) in the presence of a solvent and an acid acceptor to yield 2-(chloromethyl)pyridine. google.com Similarly, treatment of pyridine N-oxides with oxalyl chloride and triethylamine (B128534) can regioselectively produce 2-chloropyridines. google.comresearchgate.net

This strategy can be applied to more complex systems. The synthesis of a precursor for the drug Dexlansoprazole involves the N-oxidation of 2,3-lutidine, followed by several steps including ring chlorination, and ultimately the conversion of the 2-methyl group into a chloromethyl group. orientjchem.org The initial N-oxidation can be achieved using various oxidizing agents, including hydrogen peroxide with a catalyst, peracetic acid, or m-chloroperoxybenzoic acid. guidechem.comarkat-usa.org

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| Pyridine N-oxide | Phosphorus oxychloride (POCl₃) | 2- and 4-Chloropyridines | wikipedia.org |

| 2-Picoline-N-oxide | Phosphoryl chloride / Triphosgene | 2-Chloromethylpyridine | wikipedia.org |

| 2-Picoline-N-oxide | Phosgene (Carbonyl chloride) | 2-(Chloromethyl)pyridine | google.com |

| Pyridine N-oxide | Oxalyl chloride / Triethylamine | 2-Chloropyridine | google.comresearchgate.net |

Conversion of Hydroxymethyl Precursors (e.g., via thionyl chloride or cyanuric chloride-DMF adduct)

A common and reliable method for synthesizing 2-chloromethylpyridines is the chlorination of the corresponding 2-hydroxymethylpyridine precursor. The hydroxyl group is a poor leaving group, so it must first be converted into a more reactive intermediate.

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. orientjchem.orggoogle.com The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to displace the leaving group, yielding the alkyl chloride along with gaseous byproducts (SO₂ and HCl). scispace.com The reaction is typically carried out under anhydrous conditions, as thionyl chloride reacts with water. google.com To obtain a pure product, it is often important to use a high-purity grade of thionyl chloride. google.com

An alternative, milder set of reagents for this conversion is the adduct formed from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and N,N-dimethylformamide (DMF). mdma.chmdma.ch This complex efficiently converts alcohols to the corresponding chlorides at room temperature. mdma.ch This method avoids the often harsh conditions and corrosive byproducts associated with thionyl chloride. mdma.chmdpi.com One report on the synthesis of 2-bromo-6-chloromethylpyridine highlights the use of cyanuric chloride as an easier-to-handle alternative to thionyl chloride, requiring milder reaction conditions. mdpi.com

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Anhydrous, often with heating or reflux | Robust, widely available, volatile byproducts | Harsh conditions, corrosive (HCl byproduct), water-sensitive | orientjchem.orggoogle.commdpi.com |

| Cyanuric Chloride / DMF | Room temperature, in a solvent like dichloromethane (DCM) | Mild conditions, easy to handle, avoids corrosive gas | Stoichiometric triazine byproduct needs removal | mdma.chmdma.chmdpi.com |

Metal-Halogen Exchange and Subsequent Quenching (e.g., via Grignard reagents for related bromopyridines)

Organometallic routes provide a powerful method for the regioselective functionalization of pyridine rings. Metal-halogen exchange is a key reaction in this approach, where a halogen atom (typically bromine or iodine) on the pyridine ring is swapped with a metal, such as lithium or magnesium, to create a potent nucleophilic organometallic intermediate. wikipedia.orgethz.ch

This strategy is particularly useful for building substituted pyridines that are not easily accessible through other means. The process typically involves reacting a bromopyridine with an organolithium reagent (like n-butyllithium) or a Grignard reagent (like isopropylmagnesium chloride, iPrMgCl). wikipedia.orgresearchgate.net The resulting pyridylmagnesium or pyridyllithium species can then be "quenched" by reacting it with an electrophile to introduce a new functional group. researchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the chemical environment of each atom. Due to a lack of publicly available experimental spectra for 6-Chloro-2-(chloromethyl)-3-methylpyridine, the following analyses are based on established principles of NMR spectroscopy and predicted chemical shifts for its specific structure.

The ¹H-NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Aromatic Protons: The two protons on the pyridine (B92270) ring (at positions 4 and 5) are chemically non-equivalent and are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The proton at position 5 would likely be coupled to the proton at position 4, resulting in a doublet. Similarly, the proton at position 4 would be split into a doublet by the adjacent proton at position 5.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are deshielded by the adjacent chlorine atom and the pyridine ring. This would result in a singlet appearing in the range of 4.5 to 5.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would produce a singlet, as there are no adjacent protons to cause splitting. This signal is expected to appear further upfield, typically in the range of 2.2 to 2.6 ppm.

The integration of these signals would correspond to a 1:1:2:3 ratio, representing the protons at C4, C5, the chloromethyl group, and the methyl group, respectively.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine H (C4-H) | ~7.7 - 7.9 | Doublet (d) | 1H |

| Pyridine H (C5-H) | ~7.3 - 7.5 | Doublet (d) | 1H |

| Chloromethyl (-CH₂Cl) | ~4.7 - 4.9 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H |

The ¹³C-NMR spectrum for this compound is expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule, as they all reside in unique chemical environments.

Pyridine Ring Carbons: Five signals are expected for the carbons of the pyridine ring. The carbons bonded to chlorine (C6) and the chloromethyl group (C2) would be significantly deshielded. The remaining carbons (C3, C4, C5) would appear at chemical shifts characteristic of substituted pyridine rings, generally in the 120-155 ppm range.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is attached to an electronegative chlorine atom, causing its signal to appear in the range of 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon in the molecule and is expected to produce a signal in the upfield region of the spectrum, typically around 15-25 ppm.

Table 2: Predicted ¹³C-NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine Ring) | ~155 - 160 |

| C6 (Pyridine Ring) | ~150 - 155 |

| C4 (Pyridine Ring) | ~138 - 142 |

| C3 (Pyridine Ring) | ~130 - 135 |

| C5 (Pyridine Ring) | ~122 - 126 |

| Chloromethyl (-CH₂Cl) | ~40 - 45 |

| Methyl (-CH₃) | ~18 - 22 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

In the mass spectrum, the molecular ion peak (M⁺) would be crucial for confirming the molecular weight. Given the presence of two chlorine atoms, the molecular ion region would display a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three peaks for the molecular ion:

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms (C₇H₇³⁵Cl₂N).

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound. The monoisotopic mass of the compound is 174.99556 Da. uni.lu

Fragmentation in the mass spectrometer would likely involve the loss of a chlorine radical (·Cl) to give a fragment at [M-35]⁺, or the loss of the chloromethyl radical (·CH₂Cl) to give a fragment at [M-49]⁺.

ESI-MS is a soft ionization technique that is particularly useful for identifying the protonated molecule [M+H]⁺ and other adducts. Based on predictive models, several adducts of this compound can be anticipated. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 176.00284 |

| [M+Na]⁺ | 197.98478 |

| [M+NH₄]⁺ | 193.02938 |

| [M+K]⁺ | 213.95872 |

Data sourced from predicted values on PubChem. uni.lu

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. The FT-IR spectrum of this compound would show several key absorption bands that confirm its structure.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃ and -CH₂Cl | 2850 - 3000 |

| C=C and C=N Stretch | Pyridine Ring | 1450 - 1600 |

| C-H Bend (Aliphatic) | -CH₃ and -CH₂Cl | 1375 - 1450 |

| C-Cl Stretch | Ar-Cl and R-CH₂-Cl | 650 - 800 |

The presence of bands in these specific regions would provide strong evidence for the pyridine core, the aliphatic methyl and chloromethyl side chains, and the carbon-chlorine bonds, thus corroborating the structure elucidated by NMR and MS.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the purification and analytical assessment of "this compound". The choice of technique depends on the scale and objective, from bulk purification to high-sensitivity purity checks.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique for assessing the purity of "this compound". It offers high resolution, enabling the separation of closely related impurities. A reversed-phase HPLC method is generally suitable for pyridine derivatives.

Methodology:

A typical HPLC analysis would involve a C18 stationary phase, which is effective for separating moderately polar compounds like chloromethylpyridine derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar main compound. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV spectrum.

Illustrative HPLC Parameters for Analysis of "this compound":

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes (hypothetical) |

This method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity for quantifying "this compound" and its potential impurities.

Column chromatography is an indispensable technique for the purification of "this compound" on a preparative scale, while Thin-Layer Chromatography (TLC) is utilized for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Thin-Layer Chromatography (TLC):

TLC is a quick and cost-effective method to assess the purity of a sample and to screen for optimal eluent conditions for column chromatography. For a compound like "this compound", a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane (B109758). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization of the spots can be achieved under UV light or by using a staining agent such as potassium permanganate (B83412). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

Column Chromatography:

For the purification of larger quantities of "this compound", column chromatography is the method of choice. The stationary phase is typically silica gel packed into a glass column. The crude product is loaded onto the top of the column, and the selected eluent system, predetermined by TLC, is passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Illustrative TLC and Column Chromatography Conditions for "this compound":

| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |

| Stationary Phase | Silica Gel 60 F254 plates | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | Gradient of Hexane:Ethyl Acetate (e.g., 95:5 to 80:20) |

| Visualization | UV light (254 nm), Potassium permanganate stain | Fractions analyzed by TLC |

| Rf Value | ~0.4 (hypothetical in 8:2 Hexane:EtOAc) | N/A |

These chromatographic techniques, when appropriately developed and validated, provide the necessary tools for the separation, purification, and purity assessment of "this compound," ensuring a well-characterized compound for its intended applications.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of bond-breaking and bond-forming events is crucial for controlling the chemical behavior of 6-Chloro-2-(chloromethyl)-3-methylpyridine. Its structure features two distinct carbon-chlorine bonds—one on the aromatic pyridine (B92270) ring and one on the benzylic-like methyl group—each exhibiting characteristic reactivity.

Chlorination: The synthesis of this compound from a precursor such as 6-chloro-2,3-dimethylpyridine (B1314112) involves a selective side-chain chlorination. This transformation typically proceeds via a free-radical chain mechanism, particularly when initiated by UV light or heat. google.comlibretexts.org The process is characterized by three main stages: initiation, propagation, and termination. libretexts.orgsavemyexams.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). libretexts.org This step requires an energy input, typically from UV radiation. rutgers.edu

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group at the 2-position of the pyridine ring. This abstraction is favored at the benzylic-like position due to the resonance stabilization of the resulting radical intermediate. libretexts.org The newly formed pyridine radical then reacts with another molecule of Cl₂, transferring a chlorine atom to form the 2-(chloromethyl) product and regenerating a chlorine radical, which continues the chain reaction. rutgers.eduyoutube.com

Termination: The reaction ceases when two radicals combine in various ways, for instance, two chlorine radicals forming Cl₂ or a pyridine radical coupling with a chlorine radical. libretexts.org

The mechanism is outlined in the following table:

| Step | Reaction | Description |

| Initiation | Cl₂ + UV light → 2 Cl• | Homolytic cleavage of the chlorine molecule to generate chlorine free radicals. libretexts.org |

| Propagation Step 1 | Py-CH₃ + Cl• → Py-CH₂• + HCl | A chlorine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized radical intermediate. libretexts.org |

| Propagation Step 2 | Py-CH₂• + Cl₂ → Py-CH₂Cl + Cl• | The pyridine radical reacts with a chlorine molecule to yield the final product and a new chlorine radical. rutgers.edu |

| Termination | Cl• + Cl• → Cl₂ | Two chlorine radicals combine to terminate the chain. savemyexams.com |

| Py-CH₂• + Cl• → Py-CH₂Cl | A pyridine radical and a chlorine radical combine. | |

| Py-CH₂• + Py-CH₂• → Py-CH₂-CH₂-Py | Two pyridine radicals combine. |

Reduction and Electron Transfer: The reduction of chloro-pyridines can occur through electron transfer pathways. While specific studies on this compound are not extensively documented, analogous systems suggest that reduction can proceed via one- or two-electron transfer mechanisms. rsc.org In an electrochemical context, the molecule would accept an electron to form a radical anion. This intermediate could then undergo fragmentation, cleaving a carbon-chlorine bond, or be further reduced by accepting a second electron. Such multi-step electron transfer processes are fundamental in the catalytic cycles of many molecular catalysts for chemical transformations. nih.gov

The chloromethyl group at the 2-position of the pyridine ring is a primary alkyl halide, making it an excellent electrophilic site for bimolecular nucleophilic substitution (SN2) reactions. libretexts.org This is the most common and synthetically useful reaction pathway for this compound.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.org This process involves a specific geometry known as backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.org

As the reaction proceeds, it passes through a high-energy transition state with a trigonal bipyramidal geometry. In this state, the carbon atom is pentacoordinate, with the incoming nucleophile and the departing chloride ion positioned 180° from each other. libretexts.org The three non-reacting substituents (two hydrogens and the pyridine ring) lie in a plane perpendicular to the Nucleophile-Carbon-Chloride axis. libretexts.org The reaction results in an inversion of stereochemistry at the carbon center, known as Walden inversion. nih.gov

In contrast, the chlorine atom attached directly to the pyridine ring is significantly less reactive towards nucleophilic substitution. Nucleophilic aromatic substitution on pyridine is possible but generally requires harsh conditions or strong activation by electron-withdrawing groups, as the mechanism involves the formation of a high-energy Meisenheimer complex intermediate. quimicaorganica.org For this compound, the chloromethyl site is overwhelmingly more reactive. mdpi.com

Kinetic Studies of Key Reactions Involving this compound

While specific kinetic data for reactions involving this compound are not widely published, the kinetics of its primary reactions can be inferred from well-established mechanistic models.

The SN2 reactions at the chloromethyl group are expected to follow second-order kinetics. libretexts.org The rate of the reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. libretexts.org

Rate = k[Substrate][Nucleophile]

The rate constant, k, is influenced by several factors, as detailed in the table below.

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more powerful nucleophile (e.g., RS⁻ > RO⁻) is more effective at attacking the electrophilic carbon, lowering the activation energy. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) increase the rate. | These solvents solvate the cation but not the anion (nucleophile), leaving the nucleophile "bare" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. wikipedia.org |

| Steric Hindrance | Increased steric bulk on the substrate or nucleophile decreases the rate. | The SN2 transition state is sterically crowded. Bulky groups hinder the backside attack required for the reaction. wikipedia.org |

| Leaving Group Ability | A better leaving group increases the rate. | The C-Cl bond is broken in the rate-determining step. A more stable anion (weaker base) is a better leaving group. For halogens, the trend is I⁻ > Br⁻ > Cl⁻ > F⁻. |

| Temperature | Higher temperatures increase the rate. | Provides more kinetic energy for molecules to overcome the activation energy barrier, as described by the Arrhenius equation. rutgers.edu |

Theoretical Chemistry and Quantum Chemical Calculations

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a common computational method used to model the electronic structure of molecules. researchgate.netijcce.ac.ir For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G+(d,p)) can predict its geometry, charge distribution, and orbital energies. researcher.lifeias.ac.in

Reactivity Predictions: Several computed parameters can predict reactivity:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, it would show electron-deficient (blue) regions around the hydrogen atoms and the electrophilic carbon of the chloromethyl group, indicating sites for nucleophilic attack. Electron-rich (red) regions would be concentrated around the nitrogen atom and the chlorine atoms, indicating sites for electrophilic or proton attack. mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the LUMO indicates the susceptibility of the molecule to nucleophilic attack; a lower LUMO energy corresponds to a higher reactivity. The distribution of the LUMO would likely be concentrated on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group, consistent with its role as the primary site for SN2 reactions. ias.ac.in

Computational methods are invaluable for modeling the transient, high-energy structures that define the pathways of chemical reactions. mdpi.com

Transition State Modeling: For the SN2 reaction at the chloromethyl group, a transition state search can locate the trigonal bipyramidal geometry corresponding to the peak of the reaction energy profile. chemtube3d.com The calculated structure would provide precise bond lengths for the partially formed nucleophile-carbon bond and the partially broken carbon-chlorine bond. libretexts.org Analysis of the vibrational frequencies of this structure confirms it as a true transition state (characterized by a single imaginary frequency).

Reaction Energetics: By calculating the energies of the reactants, transition state, and products, a complete reaction profile can be constructed. webassign.net

Activation Energy (Eₐ): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. rutgers.edu

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants. A negative ΔH indicates an exothermic reaction (releases heat), while a positive ΔH indicates an endothermic reaction (absorbs heat). webassign.net

The following table provides representative parameters that would be obtained from a computational study of an SN2 reaction on this substrate.

| Parameter | Description | Typical Computational Finding |

| Eₐ (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | A value typically in the range of 15-25 kcal/mol for SN2 reactions with good nucleophiles. |

| ΔH (Reaction Enthalpy) | The net energy change of the reaction. | Often negative (exothermic) for SN2 reactions with effective nucleophiles and leaving groups. |

| Transition State Geometry | The molecular structure at the highest point of the energy profile. | A trigonal bipyramidal carbon center, with the nucleophile and leaving group in apical positions. libretexts.org |

| Key Bond Distances (TS) | Lengths of the forming and breaking bonds in the transition state. | The C-Nu and C-Cl bonds would be significantly longer than normal covalent bonds. |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

6-Chloro-2-(chloromethyl)-3-methylpyridine is a key building block for creating complex molecules, particularly within the pharmaceutical and agrochemical industries. nbinno.com The molecule possesses two reactive sites: the chloromethyl group and the chloro-substituted pyridine (B92270) ring. The chloromethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the pyridyl moiety into larger molecular frameworks.

The chlorine atom attached directly to the pyridine ring is less reactive towards simple nucleophilic substitution but can be activated or participate in various cross-coupling reactions, such as Suzuki or Stille couplings. This dual reactivity allows chemists to perform sequential reactions, first utilizing the more reactive chloromethyl group and then modifying the pyridine ring's chloro-substituent. This stepwise functionalization is crucial for the controlled and efficient synthesis of highly substituted and complex target molecules. Trifluoromethylated pyridine derivatives, for example, are recognized for their significance in pharmaceuticals and agrochemicals, as the trifluoromethyl group can improve properties like metabolic stability and lipophilicity. researchgate.net

Precursor in the Synthesis of Diverse Organic Compounds

The utility of this compound as a precursor is demonstrated in its application to generate a wide array of organic compounds. Its reactive nature facilitates its use in synthesizing molecules with specific biological activities or material properties. nbinno.com For instance, halogenated heterocyclic compounds, including pyridine derivatives, are integral to the development of antibacterial, antioxidant, and antitumor agents. mdpi.com

The compound serves as a starting point for creating more elaborate heterocyclic systems. By reacting the chloromethyl group with various nucleophiles (e.g., amines, thiols, alcohols), a diverse range of derivatives can be accessed. Subsequently, the chlorine on the pyridine ring can be targeted for further transformations, leading to polysubstituted pyridine products.

Table 1: Examples of Compounds Synthesized from Halogenated Pyridine Precursors

| Precursor Type | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Halogenated Pyridine | Nucleophilic Substitution | Substituted Pyridines | nbinno.com |

| Halogenated Pyridine | Suzuki Coupling | Biaryl Pyridines | mdpi.com |

| 2-amino-5-chloropyridine | Multi-step Synthesis | Thiazolo[5,4-b]pyridines | researchgate.net |

Utility in Ligand Design for Coordination Chemistry

Pyridine-based structures are fundamental in coordination chemistry due to the nitrogen atom's lone pair of electrons, which can readily coordinate with metal ions. mdpi.com this compound is a valuable precursor for designing specialized ligands. By modifying the chloromethyl group, chemists can introduce other coordinating moieties, creating multidentate ligands capable of forming stable complexes with various metals. uni-wuerzburg.de The substituents on the pyridine ring, such as the chloro and methyl groups, can also influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its reactivity, stability, and catalytic activity.

Ligands derived from substituted pyridines are frequently used to create chelates that mimic the coordination environments found in metalloenzymes. mdpi.com For example, multidentate ligands incorporating pyridyl groups are used to model the 2-histidine-1-carboxylate facial triad (B1167595) that binds iron in many non-heme iron-containing enzymes. mdpi.com

The geometry and electronic nature of the pyridine ring, influenced by its substituents, dictate the chelation behavior. The nitrogen atom acts as a sigma-donor, and the specific arrangement of multiple coordinating groups allows the ligand to bind to a metal ion at multiple points, a phenomenon known as the chelate effect, which leads to enhanced complex stability. The steric hindrance introduced by substituents can also affect the coordination geometry and the accessibility of the metal center, which is a critical factor in catalysis. nih.gov The interaction between a quadridentate N-heterocyclic ligand and various metal cations, including transition metals, has been shown to form stable 1:1 complexes. researchgate.net

Table 2: Principles of Pyridine-Based Ligand Chelation

| Feature | Description | Impact on Chelation | Reference |

|---|---|---|---|

| Pyridine Nitrogen | Lewis basic site with a lone pair of electrons. | Acts as the primary coordination site for metal ions. | mdpi.com |

| Multidentate Design | Incorporation of multiple donor atoms into the ligand structure. | Leads to the formation of stable chelate rings with the metal ion. | mdpi.com |

| Ring Substituents | Groups like chloro and methyl on the pyridine ring. | Modulate the electronic properties (Lewis basicity) and steric environment of the metal center. | nih.gov |

Immobilizing metal complexes onto solid supports is a key strategy for creating heterogeneous catalysts, which offer advantages in separation and reusability. The chloromethyl group of pyridine precursors is particularly useful for this application. mdpi.com This electrophilic group can react with nucleophilic functional groups (such as amines) that have been previously introduced onto the surface of a solid support, like activated carbon or silica (B1680970).

This covalent tethering permanently attaches the ligand to the support. The metal ion can then be introduced, coordinating to the immobilized ligand to form the active catalytic site. This approach has been proposed for creating biomimetic catalysts on functionalized carbons using precursors like 2-bromo-6-chloromethylpyridine. mdpi.com The solid support provides stability and prevents the catalyst from leaching into the reaction mixture, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Contributions to Heterocyclic Chemistry

This compound is not only a functional molecule in its own right but also a key intermediate for the synthesis of more complex, fused heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of novel scaffolds is of great interest. researchgate.net

Table 3: Examples of Fused Heterocyclic Systems from Pyridine Precursors

| Starting Material Type | Resulting Fused Heterocycle | Significance | Reference |

|---|---|---|---|

| Aminochloropyridine | Thiazolo[5,4-b]pyridine | Pharmacologically important scaffolds, potential antibacterial agents. | researchgate.net |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of polysubstituted pyridines is a key focus in modern organic chemistry. For a molecule like 6-Chloro-2-(chloromethyl)-3-methylpyridine, future research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. The focus will be on developing novel and sustainable synthetic routes.

Green chemistry principles are expected to be central to these new methodologies. This includes the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the design of energy-efficient processes. One promising area of research is the application of one-pot, multi-component reactions. These reactions allow for the construction of the substituted pyridine (B92270) ring in a single step from simple, readily available precursors, thereby increasing efficiency and reducing waste.

Exploration of New Reaction Pathways and Functionalizations

The inherent reactivity of the chloromethyl group and the chloro-substituted pyridine ring in this compound opens up a vast landscape for the exploration of new reaction pathways and functionalizations. The chloromethyl group is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. Future research will likely focus on expanding the scope of nucleophiles that can be employed, leading to the synthesis of novel derivatives with diverse chemical properties.

Beyond simple substitution, the chloromethyl group can also be a precursor for the generation of other reactive intermediates. For instance, its conversion to a phosphonium (B103445) salt would enable Wittig-type reactions for the introduction of unsaturated side chains. The chloro substituent on the pyridine ring, while generally less reactive than the chloromethyl group, can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The exploration of these reactions would allow for the introduction of aryl, alkyl, and amino groups at the 6-position of the pyridine ring, further diversifying the accessible molecular architectures.

The pyridine nitrogen itself offers another site for functionalization. N-oxidation to the corresponding pyridine-N-oxide can activate the pyridine ring for different types of transformations, including regioselective C-H functionalization at positions that are otherwise difficult to access.

Advancements in Catalytic Systems for Specific Transformations

Catalysis will undoubtedly play a pivotal role in unlocking the full synthetic potential of this compound. Future research will focus on the development of highly selective and efficient catalytic systems for specific transformations of this molecule.

For the functionalization of the chloro substituent at the 6-position, the development of advanced palladium, nickel, or copper-based catalysts for cross-coupling reactions will be crucial. The design of ligands that can promote high catalytic turnover and tolerate a wide range of functional groups will be a key area of investigation. Furthermore, the exploration of photocatalysis could open up new avenues for the activation of the C-Cl bond under mild conditions.

Catalytic C-H functionalization is another rapidly evolving field that holds immense promise. The development of catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring or the methyl group would provide a powerful tool for late-stage modification of molecules derived from this compound. This would allow for the rapid generation of molecular diversity from a common intermediate.

Integration of Flow Chemistry and Continuous Processing

The transition from traditional batch manufacturing to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. The integration of flow chemistry in the synthesis and functionalization of this compound is an emerging trend that is expected to gain significant traction.

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The small reaction volumes in microreactors also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. For the synthesis of this compound, a continuous flow process could enable the safe handling of potentially hazardous reagents and the precise control of reaction conditions to minimize the formation of byproducts.

Furthermore, flow chemistry allows for the seamless integration of multiple reaction steps into a single, continuous process. This "telescoping" of reactions eliminates the need for intermediate purification steps, saving time, resources, and reducing waste. The development of a continuous flow process for the synthesis and subsequent functionalization of this compound would represent a significant step towards a more efficient and sustainable manufacturing paradigm.

Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is essential for the rational design of new synthetic methodologies and the prediction of its chemical behavior. Advanced spectroscopic and computational tools will be indispensable in this endeavor.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, will be crucial for the unambiguous structural elucidation of novel derivatives of this compound. Mass spectrometry (MS) will provide valuable information on molecular weight and fragmentation patterns, aiding in structure confirmation.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing 6-Chloro-2-(chloromethyl)-3-methylpyridine?

- Methodology : Use FTIR and FT-Raman spectroscopy to analyze vibrational modes and electronic transitions. Pair these with quantum chemical calculations (e.g., B3LYP or B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) to predict molecular geometry, dipole moments, and electrostatic potential surfaces. Conformational analysis via these methods can resolve steric or electronic effects from substituents like the chloromethyl group .

Q. How can this compound be synthesized and functionalized for downstream applications?

- Methodology : Utilize nucleophilic substitution reactions at the chloromethyl group. For example, react with hydrazine to form hydrazide intermediates (e.g., 6-chloropyridin-3-yl acetic acid hydrazide), which can be cyclized with phenyl isothiocyanate to generate 1,2,4-triazole derivatives. Alkylation or aminomethylation steps can introduce morpholino or piperazino groups for enhanced bioactivity .

Advanced Research Questions

Q. What structural features of this compound derivatives influence CYP1B1 inhibition?

- Methodology : Perform molecular docking studies to assess interactions between the chloromethylpyridine scaffold and CYP1B1’s active site. Derivatives with a pyridine ring at the C2 position of a steroidal backbone show stronger inhibition (e.g., 2-(pyridin-3-yl)estradiol, IC50 = 0.011 μM). Compare inhibition potency using ethoxyresorufin-O-deethylase (EROD) assays, noting that steric bulk and hydrogen-bonding groups (e.g., hydroxyl vs. carbonyl at C17) impact activity .

Q. How do substituents on the pyridine ring affect antitumor activity in derivatives of this compound?

- Methodology : Synthesize analogs with trifluoromethyl, amino, or halogen substituents and evaluate cytotoxicity in cancer cell lines. For example, 2-amino-3-chloro-5-trifluoromethylpyridine derivatives exhibit antitumor activity via intercalation with DNA, as confirmed by UV/vis spectroscopy and molecular docking. Compare IC50 values across derivatives to establish structure-activity trends .

Q. What strategies improve the metabolic stability of this compound-based inhibitors?

- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or rigidify the scaffold via cyclization to reduce oxidative metabolism. Assess stability using in vitro liver microsome assays and in vivo pharmacokinetic studies (e.g., plasma concentration profiles in rats). Derivatives with morpholino or pivalamido groups show prolonged half-lives due to steric shielding of reactive sites .

Data Contradictions and Resolution

Q. How can discrepancies in computational vs. experimental vibrational spectra of chloromethylpyridines be resolved?

- Methodology : Cross-validate experimental FTIR/FT-Raman data with density functional theory (DFT) calculations. Adjust basis sets (e.g., switch from 6-311++G** to cc-pVTZ) to improve agreement for out-of-plane bending modes of the chloromethyl group. Use scaling factors (0.96–0.98) to correct systematic overestimation of vibrational frequencies in DFT .

Structural and Analytical Considerations

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound complexes?

- Methodology : Employ single-crystal X-ray diffraction to determine bond lengths, angles, and intermolecular interactions (e.g., Cl⋯Cl contacts or hydrogen-bonded dimers). For example, centrosymmetric cyclic dimers formed via N–H⋯N hydrogen bonds in 3-chloropyridin-2-amine derivatives highlight packing influences on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.